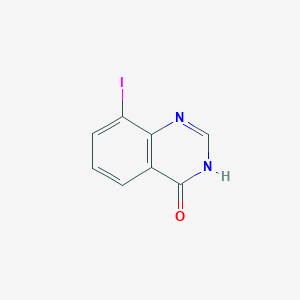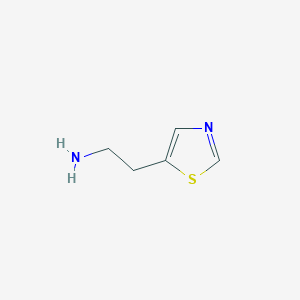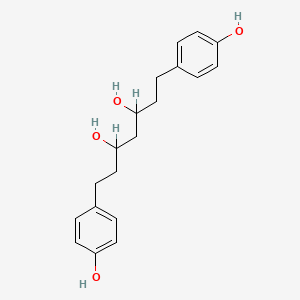
Hannokinol
Vue d'ensemble
Description
Hannokinol is a natural product that has been used for centuries in traditional Chinese medicine as a treatment for a variety of ailments. It is a yellow-brown crystalline solid that is soluble in water, alcohol and ether. It has been studied for its potential therapeutic effects on a variety of conditions, including inflammation, cancer, and neurological disorders. This compound has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
Applications De Recherche Scientifique
Anti-inflammatory Properties Hannokinol has also been identified as having notable anti-inflammatory properties. A study examining the components of Amomum tsao-ko, a plant in the Zingiberaceae family, found that this compound significantly inhibited nitric oxide production in lipopolysaccharide-stimulated microglial cells. This suggests potential applications for this compound in treating inflammatory conditions (Lee et al., 2008).
Radical Scavenging and Antioxidant Activities Further research into the constituents of Amomum tsao-ko revealed that this compound possesses radical scavenging and antioxidant activities. These properties are crucial in the fight against oxidative stress, which is implicated in various diseases and aging processes. The study suggests that the antioxidant activity of this compound could be harnessed for therapeutic purposes (Martin et al., 2000).
Orientations Futures
Mécanisme D'action
Target of Action
Hannokinol, a compound found in the Magnolia plant species, primarily targets BV2 microglial cells . It significantly inhibits lipopolysaccharide-induced nitric oxide production in these cells at concentrations ranging from 1 microM to 100 microM .
Mode of Action
This compound interacts with its targets and results in significant changes. It exerts neuroprotective properties through a variety of mechanisms . It is known for its anxiolytic, analgesic, antidepressant, antithrombotic, antimicrobial, antispasmodic, anti-tumorigenic, and neuroprotective properties . It also affects multiple signaling pathways, molecular and cellular targets including nuclear factor-κB (NF-κB), STAT3, epidermal growth factor receptor (EGFR), cell survival signaling, cell cycle, cyclooxygenase and other inflammatory mediators .
Biochemical Pathways
This compound affects several biochemical pathways. It is known to inhibit metabolic syndrome and non-alcoholic fatty liver disease progression through AMPK activation . It also has known anti-inflammatory activity through inhibition of protein kinase C, mitogen-activated protein kinase, and other multiple pathways .
Pharmacokinetics
When delivered intraperitoneally at 250 mg/kg, it has a plasma half-life of around 4-6 hours .
Result of Action
This compound has several molecular and cellular effects. It has been found to mitigate cerebral edema and neurobehavioral impairments following subarachnoid hemorrhage by enhancing mitochondrial fusion. This mechanism helps to maintain the structure of mitochondria, safeguard their functionality, and support the survival of neural cells .
Analyse Biochimique
Biochemical Properties
Hannokinol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It shows antiproliferative activity against several cell lines, including SMMC-7721, HepG-2, Hela, and A549
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the proliferation of cancer cells . It also shows antioxidant activities, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Propriétés
IUPAC Name |
1,7-bis(4-hydroxyphenyl)heptane-3,5-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18-23H,5-6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVIQGVWSNEONZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(CC(CCC2=CC=C(C=C2)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873753 | |
| Record name | 1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79120-40-4 | |
| Record name | 1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of Hannokinol?
A1: Research suggests that this compound exhibits several biological activities, notably its potential as an anti-cancer and anti-inflammatory agent. Studies demonstrate that meso-Hannokinol can inhibit breast cancer bone metastasis by targeting the ROS/JNK/ZEB1 axis []. Additionally, it shows inhibitory effects against α-glucosidase and urease, suggesting potential applications in managing diabetes and stomach ulcers []. Furthermore, (+)-epicatechin and (-)-catechin, two components found in Amomum tsao-ko along with this compound, displayed anti-inflammatory activity by inhibiting nitric oxide production in LPS-treated murine macrophage RAW 264.7 cells [].
Q2: How does this compound interact with its targets to exert its biological effects?
A2: While the precise mechanisms of action are still under investigation, studies have provided some insights:
- Breast Cancer Bone Metastasis Inhibition: Meso-Hannokinol appears to inhibit breast cancer bone metastasis by activating the ROS/JNK pathway, ultimately suppressing epithelial-mesenchymal transition (EMT) and the expression of matrix metalloproteinases (MMPs) like MMP-9 and MMP-13. These MMPs are crucial for cancer cell invasion and bone degradation [].
- Anti-diabetic and Anti-ulcer Potential: this compound's ability to inhibit α-glucosidase suggests it might help regulate blood sugar levels, while its urease inhibition could contribute to managing Helicobacter pylori infections associated with stomach ulcers [].
Q3: What are the sources of this compound and other related compounds?
A4: this compound has been isolated from various plant sources. These include the rhizomes of Curcuma aromatica Salisb [], the whole plant of Amomum tsao-ko [], and the trunks of Gnetum montanum Markgr. []. Interestingly, these plants are traditionally used for medicinal purposes in various cultures, supporting the potential therapeutic benefits of this compound and related compounds.
Q4: What analytical methods are employed to characterize and quantify this compound?
A4: Researchers utilize various spectroscopic techniques for structural elucidation and identification of this compound. These include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-(1,3-Phenylenedicarbonyl)bis[2-methylaziridine]](/img/structure/B3029723.png)
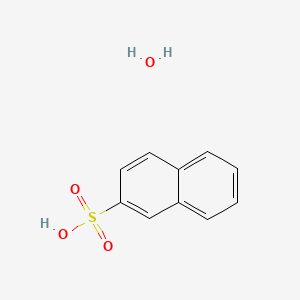

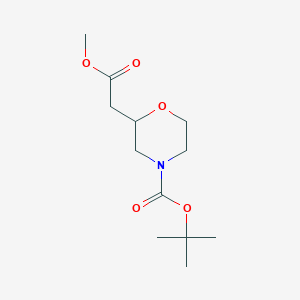

![1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]](/img/structure/B3029730.png)
![3-(2',4,4',5-Tetrahydroxy-6'-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-[1,1'-biphenyl]-2-yl)propanoic acid](/img/structure/B3029731.png)
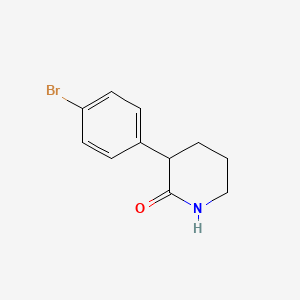
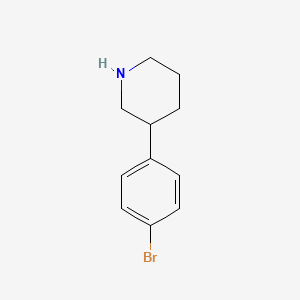
![5,7-Dibromobenzo[d]thiazol-4-amine](/img/structure/B3029735.png)
